8-Hydroxyicosa-5,9,11,14-tetraenoic acid is a hydroxylated fatty acid derived from arachidonic acid. It belongs to the family of hydroxyeicosatetraenoic acids, commonly referred to as HETEs. This compound plays a significant role in various biological processes, including inflammation and cardiovascular health. As a product of the lipoxygenase pathway, it is involved in the regulation of several physiological functions and has been studied for its potential therapeutic applications.
This compound falls under the category of organic compounds known as eicosanoids. Eicosanoids are signaling molecules that have diverse roles in inflammation, immunity, and other physiological processes. Specifically, 8-hydroxyicosa-5,9,11,14-tetraenoic acid is classified as a hydroxyeicosatetraenoic acid due to its hydroxyl functional group.
The synthesis of 8-hydroxyicosa-5,9,11,14-tetraenoic acid can be achieved through several methods:
In laboratory settings, enzymatic synthesis typically occurs in bioreactors optimized for high yield and purity. Genetically engineered microorganisms expressing specific lipoxygenases can be used to enhance production efficiency. Purification techniques such as chromatography are then applied to isolate the desired compound from reaction mixtures.
The molecular formula for 8-hydroxyicosa-5,9,11,14-tetraenoic acid is , and its molecular weight is approximately 320.5 g/mol. The structural representation includes four double bonds (indicated by the "tetraenoic" designation) and a hydroxyl group at the eighth carbon position.
8-Hydroxyicosa-5,9,11,14-tetraenoic acid participates in various chemical reactions:
Common reagents for these reactions include:
Major products formed from these reactions include:
The mechanism of action for 8-hydroxyicosa-5,9,11,14-tetraenoic acid involves its interaction with various cellular pathways:
Research indicates that 8-hydroxyicosa-5,9,11,14-tetraenoic acid can activate specific receptors that influence gene expression related to inflammatory responses and cardiovascular functions.
8-Hydroxyicosa-5,9,11,14-tetraenoic acid is typically a viscous liquid at room temperature with a characteristic odor.
Key chemical properties include:
Relevant data from studies suggest that its stability and reactivity are influenced by environmental factors such as temperature and pH .
The applications of 8-hydroxyicosa-5,9,11,14-tetraenoic acid span various fields:
8(S)-Hydroxyicosa-5,9,11,14-tetraenoic acid (8(S)-HETE) is biosynthesized primarily through enzymatic hydroxylation of arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid). This transformation is catalyzed by fatty acid hydratases (FAHs; EC 4.2.1.53), flavin adenine dinucleotide (FAD)-containing enzymes that regioselectively add a hydrogen atom and hydroxyl group from water to the cis-double bonds of unsaturated fatty acids. FAHs demonstrate remarkable positional specificity, with certain isoforms (e.g., HFam 2 and HFam 3 enzymes) preferentially targeting the C8 position of arachidonic acid to generate 8(S)-HETE stereospecifically [2] [5].
These enzymes are phylogenetically classified into 11 homologous families (HFams) based on sequence similarity, yet enzymes within the same family may exhibit divergent regioselectivities. For instance, HFam 2 encompasses FAHs that hydroxylate C14–C22 unsaturated fatty acids at positions 9, 12, or both, while HFam 3 enzymes predominantly target the C9 position. Protein engineering has successfully shifted this selectivity, as demonstrated by the engineered FA-HY1 variant from Lactobacillus acidophilus, which achieves >90% C15-hydroxylation of eicosapentaenoic acid [2].
Key enzymatic characteristics:
Table 1: Classification of Fatty Acid Hydratases (FAHs) Relevant to 8-HETE Biosynthesis
FAH Subtype | HFam | Regioselectivity | Representative Source Organisms |
---|---|---|---|
cis-Δ9 | 3 | C10-hydroxylation | Pediococcus pentosaceus, Lactiplantibacillus plantarum |
cis-Δ12 | 2 | C13-hydroxylation | Lactobacillus amylovorus, Ligilactobacillus ubinensis |
cis-Δ9/12 | 2 | Dual C10/C13-hydroxylation | Enterococcus avium, Leuconostoc pseudomesenteroides |
cis-Δ8* | 2/3 | C8-hydroxylation (engineered) | Lactobacillus acidophilus (FA-HY1 variant) |
Note: Natural C8-specific FAHs remain elusive; current 8(S)-HETE production relies on engineered enzymes or non-enzymatic oxidation.
Cytochrome P450 (CYP) monooxygenases constitute the principal mammalian enzymatic system for 8-HETE biosynthesis. These hemeproteins catalyze the stereo- and regioselective insertion of oxygen at the C8 position of arachidonic acid via a complex mechanism involving NADPH-dependent reduction and oxygen activation. Human CYP isoforms CYP1A2, CYP2C9, and CYP2E1 demonstrate significant 8-HETE synthase activity, with CYP1A2 exhibiting the highest positional specificity for C8-hydroxylation [9].
The catalytic cycle involves:
This pathway is competitively integrated within the broader arachidonic acid metabolic network, where CYP isoforms simultaneously generate positional HETE isomers (5-, 8-, 9-, 11-, 12-, 15-, 16-, 19-, and 20-HETE) with distinct biological activities. The KEGG pathway map00590 (Arachidonic acid metabolism) delineates these competing routes, with CYP-derived 8-HETE constituting 5-12% of total HETEs in human endothelial cells under physiological conditions [1] [9].
Table 2: Cytochrome P450 Isoforms Involved in Arachidonic Acid Hydroxylation
CYP Isoform | Primary HETE Regioisomers | Relative 8-HETE Yield (%) | Tissue Localization |
---|---|---|---|
CYP1A2 | 8-, 9-, 11-HETE | 45-50% | Liver, extrahepatic tissues |
CYP2C9 | 11-, 15-, 19-HETE | 10-15% | Vascular endothelium, liver |
CYP2E1 | 8-, 14-, 15-HETE | 20-25% | Liver, respiratory epithelium |
CYP4A11 | 19-, 20-HETE | <5% | Kidney vasculature |
Bacterial systems employ fundamentally distinct mechanisms for 8-HETE production compared to mammalian CYP pathways. Fungal-bacterial symbiotic systems utilize dual-enzyme strategies wherein sequential hydratases convert arachidonic acid to dihydroxy derivatives via 8-HETE intermediates. Bifidobacterium and Lactobacillus species express modular FAH systems that hydroxylate unsaturated fatty acids at multiple positions. For instance, Bifidobacterium apri DSM 100238 T encodes a 622-amino acid HFam 2 hydratase (DSM100238T-HY64.1) that exhibits broad substrate flexibility toward C18–C22 PUFAs [2].
Notably, engineered dual-protein systems co-expressing FAHs with complementary regioselectivities significantly enhance di-HFA production efficiency. When a Δ9-specific FAH (e.g., WIL0055-HY36.4 from Limosilactobacillus sp.) is coupled with a Δ12-specific isoform (e.g., WIL0055-HY35.1), arachidonic acid undergoes sequential hydroxylation at C10 and C13 positions. While not directly producing 8-HETE, this paradigm demonstrates microbial capacity for complex regioselective modifications that could be harnessed for 8-HETE biosynthesis through enzyme engineering [2].
8(S)-HETE exists in dynamic equilibrium with competing arachidonic acid metabolic pathways. The KEGG pathway map00590 illustrates three primary fates for arachidonic acid:
β-Oxidation represents a significant catabolic route for 8(S)-HETE, with peroxisomal acyl-CoA synthetases activating the carboxyl group to form 8(S)-hydroxy-5,9,11,14-eicosatetraenoyl-CoA. This activated species undergoes two cycles of β-oxidation primarily in hepatic peroxisomes, yielding 16-carbon hydroxy-fatty acyl-CoAs that are subsequently shuttled to mitochondria for complete oxidation [4] [9].
Competition with leukotriene biosynthesis is particularly consequential. Arachidonic acid metabolism through 5-lipoxygenase (ALOX5) generates 5(S)-HETE, which serves as the precursor for pro-inflammatory leukotriene B₄ (LTB₄). The KEGG compound database (C02165) confirms that LTB₄ biosynthesis shares the same arachidonic acid substrate pool as 8(S)-HETE production, creating a metabolic branch point with significant pathophysiological implications [9].
Table 3: Metabolic Fate of Arachidonic Acid via Competing Pathways
Metabolic Route | Key Enzymes | Primary Products | Relative Flux vs. 8-HETE Pathway |
---|---|---|---|
CYP hydroxylation | CYP1A2, CYP2E1 | 8-HETE, 19-HETE, 20-HETE | Reference (100%) |
Lipoxygenase pathway | ALOX5, ALOX12, ALOX15 | 5-HETE, 12-HETE, 15-HETE | 300-400% |
Cyclooxygenase pathway | COX-1, COX-2 | Prostaglandins, thromboxanes | 500-700% |
Peroxisomal β-oxidation | Acyl-CoA synthetase, oxidase | Chain-shortened metabolites | 20-30% (of 8-HETE) |
ω-oxidation | CYP4F enzymes | 18-, 19-, 20-HETEs | 50-80% |
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